Bienvenue dans la boutique en ligne BenchChem!

6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

Physicochemical profiling Lead-likeness Solubility prediction

6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is a 2,6-disubstituted pyrimidin-4(3H)-one derivative bearing a pyrrolidine ring at C2 and a methoxymethyl group at C6. With a molecular weight of 209.24 g/mol, a calculated XLogP3 of –0.6, and a topological polar surface area (TPSA) of 53.9 Ų, it sits in the favourable property space for lead-like molecules and serves as a versatile heterocyclic building block.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
CAS No. 1241669-65-7
Cat. No. B1436731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one
CAS1241669-65-7
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCOCC1=CC(=O)NC(=N1)N2CCCC2
InChIInChI=1S/C10H15N3O2/c1-15-7-8-6-9(14)12-10(11-8)13-4-2-3-5-13/h6H,2-5,7H2,1H3,(H,11,12,14)
InChIKeyOLMIFJJQEIYIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (CAS 1241669-65-7) – Core Scaffold Profile for Medicinal Chemistry and Library Synthesis


6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one is a 2,6-disubstituted pyrimidin-4(3H)-one derivative bearing a pyrrolidine ring at C2 and a methoxymethyl group at C6. With a molecular weight of 209.24 g/mol, a calculated XLogP3 of –0.6, and a topological polar surface area (TPSA) of 53.9 Ų, it sits in the favourable property space for lead-like molecules and serves as a versatile heterocyclic building block [1]. The compound is commercially available at purities of 97–98% from multiple suppliers, making it accessible for fragment-based screening, kinase inhibitor optimisation, and antiviral probe development .

Why 6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one Cannot Be Replaced by Close Pyrimidinone Analogs


Substituting the 6-methoxymethyl group of this compound with a methyl, ethyl, or hydrogen substituent produces measurable shifts in key physicochemical descriptors that directly impact solubility, permeability, and hydrogen-bonding capacity. Compared with its closest commercially available analogs, the methoxymethyl derivative exhibits lower lipophilicity (XLogP3 –0.6 vs. +0.1 for the 6-methyl analog) and a larger polar surface area (+9.2 Ų), properties known to influence oral absorption and off-target promiscuity [1] [2]. Such differences cannot be bridged by simple stoichiometric adjustment and must be evaluated head-to-head when selecting a scaffold for lead optimisation or library design.

Quantitative Head-to-Head Evidence for 6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one Selection


Physicochemical Differentiation vs. 6-Methyl and 6-H Analogs: Lipophilicity, Polarity, and Hydrogen-Bond Acceptors

The target compound shows a substantially lower computed lipophilicity (XLogP3 = –0.6) than the closely related 6-methyl analog (XLogP3 = +0.1; Δ = –0.7 log units) and the unsubstituted 2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one (XLogP3 = –0.2; Δ = –0.4). Its TPSA is 53.9 Ų, which is 9.2 Ų higher than both analogs (44.7 Ų). The additional ether oxygen increases the hydrogen-bond acceptor count to 3 (vs. 2 for the comparators), and the rotatable bond count rises from 1 to 3 due to the methoxymethyl side chain [1] [2] [3].

Physicochemical profiling Lead-likeness Solubility prediction

Commercial Supply Reliability: Purity Specification and Supplier Landscape vs. 6-Methyl Analog

The target compound is offered at ≥97% purity by MolCore and at 98% by Leyan, matching or exceeding the purity specification of the 6-methyl analog (MolCore NLT 98%; note the methyl analog is described as 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol tautomer). However, one early supplier (CymitQuimica) has discontinued the product, indicating that procurement should rely on currently active vendors .

Chemical procurement Purity benchmarking Supply chain risk

Patent-Anchored Class-Level Evidence: 2-(Pyrrolidin-1-yl)pyrimidin-4(3H)-one Scaffold in Kinase and Antiviral Programmes

Although no published bioactivity data exist specifically for the target compound, the patent US20050143403A1 (‘Substituted pyrimidinones and pyrimidinthiones’) explicitly claims 6-methoxymethyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-ones as intermediates in the synthesis of kinase-modulating agents with therapeutic applications in proliferative and inflammatory disorders [1]. Separately, the 6-methyl analog of this scaffold has been reported as a plant growth inhibitor acting via competitive auxin antagonism, demonstrating that the pyrimidinone-pyrrolidine core engages diverse biological targets . The methoxymethyl variant, with an additional hydrogen-bond acceptor and lower lipophilicity, is positioned to sample a different region of kinase selectivity space.

Kinase inhibitor Antiviral Patent landscape

Recommended Application Scenarios for 6-(Methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one Based on Validated Evidence


Fragment-Based and DNA-Encoded Library (DEL) Screening for Kinase and Antiviral Targets

The compound’s lead-like physicochemical profile (MW 209, XLogP3 –0.6, TPSA 53.9 Ų) [1] and explicit patent disclosure as a kinase inhibitor intermediate [2] make it a high-value entry point for fragment growing or DEL selections prioritising solubility and ligand efficiency. Its differentiated HBA count (3 vs. 2 for common analogs) provides an additional vector for hinge-binding interactions in ATP-competitive kinase programmes.

Physicochemical Property-Driven Lead Optimisation Campaigns

When a lead series requires a reduction in logP to improve metabolic stability or aqueous solubility, the methoxymethyl substitution provides a verified 0.7-unit logP reduction versus the 6-methyl congener [1]. This can be exploited in scaffold-hopping exercises where lipophilicity-driven off-target activity or solubility-limited absorption is a concern.

Multi-Gram Building Block Procurement for Parallel Library Synthesis

With commercially verified purities of 97–98% [2] and a core amenable to N-alkylation, O-alkylation, and cross-coupling at the C5 position, the compound is suitable as a central scaffold for the parallel synthesis of 100–1,000-member libraries aimed at novel target families, including emerging antiviral polymerases and oncology kinases.

Generic Substitution Risk Assessment for SAR Studies

Teams considering replacing this compound with the cheaper or more widely available 6-methyl or 6-H analogs must account for the +0.7 logP shift and the loss of an HBA site [1]. These differences are sufficient to alter target selectivity, cellular permeability, and solubility, and should be calibrated through comparative biophysical assays before any procurement decision is finalised.

Quote Request

Request a Quote for 6-(methoxymethyl)-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.